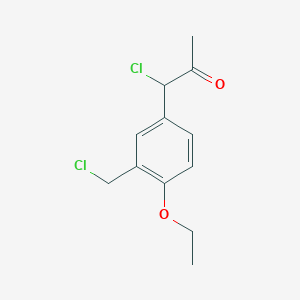
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 3-(chloromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ethoxy group may influence the compound’s solubility and reactivity, affecting its overall activity.
Comparación Con Compuestos Similares
1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an ethoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-3-phenylpropane: This simpler compound lacks the ethoxy and chloromethyl groups, making it less reactive and versatile. The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C12H14Cl2O2 |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(chloromethyl)-4-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-5-4-9(6-10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clave InChI |
CNVNYURKTLKJFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


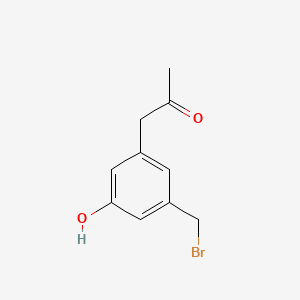
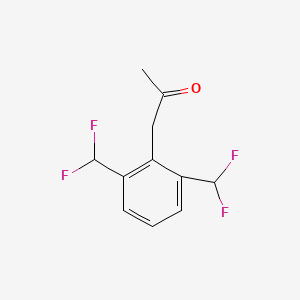
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

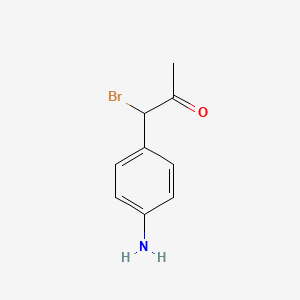
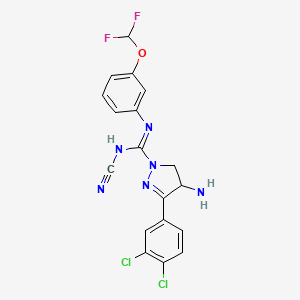
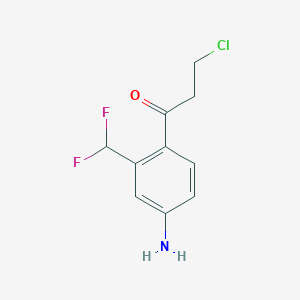


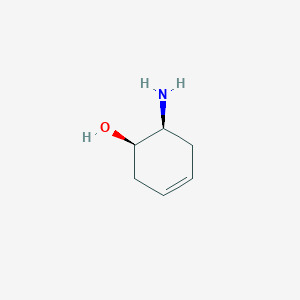
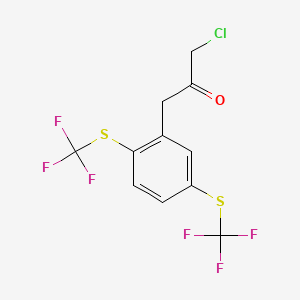

![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
